Welcome to the BenchChem Online Store!
molecular formula C11H10FN3O B8568192 3-Amino-2-cyclopropyl-7-fluoroquinazolin-4(3H)-one

3-Amino-2-cyclopropyl-7-fluoroquinazolin-4(3H)-one

Cat. No. B8568192
M. Wt: 219.21 g/mol
InChI Key: NNMIZJPPEPMDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08609674B2

Procedure details

Cyclopropanecarbonyl chloride (3.59 mL, 39.2 mmol) was added to a solution of 2-amino-4-fluorobenzoic acid (Aldrich) (2.0 g, 12.9 mmol) and pyridine (5.38 mL, 66.5 mmol) in tetrahydrofuran (15 mL). The mixture was stirred at 70° C. overnight. The mixture was cooled at 0° C., hydrazine (4.86 mL, 155 mmol) was added and the reaction was stirred at about room temperature for 30 minutes, then at about 75° C. for 24 hours. The reaction mixture was cooled to about 22° C., diluted with ethyl acetate, washed with aq. NaHCO3, dried with magnesium sulfate, filtered, and concentrated. The residue was suspended in toluene and concentrated. The process was repeated to obtain the crude title compound.
Quantity
3.59 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.38 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.86 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](Cl)=O)[CH2:3][CH2:2]1.[NH2:7][C:8]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:9]=1[C:10](O)=[O:11].N1C=CC=CC=1.[NH2:24][NH2:25]>O1CCCC1.C(OCC)(=O)C>[NH2:24][N:25]1[C:10](=[O:11])[C:9]2[C:8](=[CH:16][C:15]([F:17])=[CH:14][CH:13]=2)[N:7]=[C:4]1[CH:1]1[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
3.59 mL
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)F
Name
Quantity
5.38 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.86 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled at 0° C.
STIRRING
Type
STIRRING
Details
the reaction was stirred at about room temperature for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at about 75° C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to about 22° C.
WASH
Type
WASH
Details
washed with aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NN1C(=NC2=CC(=CC=C2C1=O)F)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.